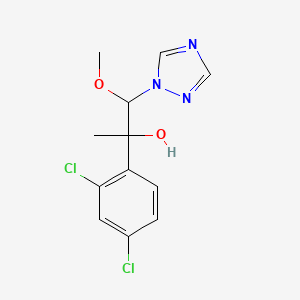![molecular formula C14H17N5 B14150536 N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine CAS No. 433694-35-0](/img/structure/B14150536.png)
N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
准备方法
The synthesis of N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the reaction of 2,3-dichloroquinoxaline with thiosemicarbazide in the presence of a suitable solvent such as n-butanol. The reaction mixture is heated under reflux for several hours to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an anticancer agent by inhibiting the growth of cancer cells.
作用机制
The mechanism of action of N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to upregulate pro-apoptotic proteins such as BAX and caspase-3 and -9, while downregulating pro-oncogenic proteins like Bcl-2 . This leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
相似化合物的比较
N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as:
1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine: Known for its efficacy in topical therapy for certain types of skin cancers.
N-methyl-1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine: Exhibits higher in vitro potency than imiquimod.
The uniqueness of this compound lies in its specific structure and the diverse range of pharmacological activities it exhibits.
属性
CAS 编号 |
433694-35-0 |
|---|---|
分子式 |
C14H17N5 |
分子量 |
255.32 g/mol |
IUPAC 名称 |
N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C14H17N5/c1-4-9(2)15-13-14-18-17-10(3)19(14)12-8-6-5-7-11(12)16-13/h5-9H,4H2,1-3H3,(H,15,16) |
InChI 键 |
NPOOPJOEQAWGNZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NC1=NC2=CC=CC=C2N3C1=NN=C3C |
溶解度 |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


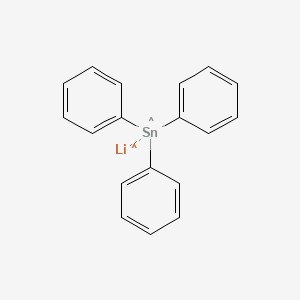
![3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14150467.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14150473.png)
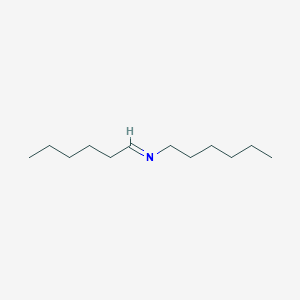
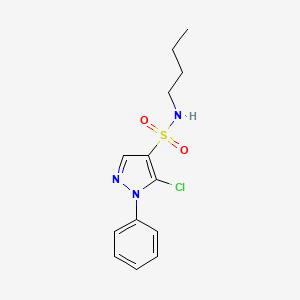

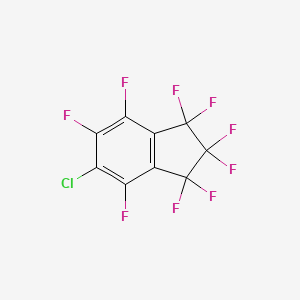
![5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B14150507.png)
![2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid](/img/structure/B14150511.png)
![methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14150519.png)
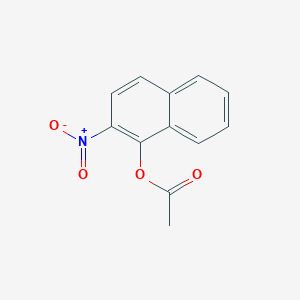
![2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B14150533.png)
![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2,2-diphenyl-acetamide](/img/structure/B14150535.png)
